molecular formula C19H21Br2Cl2N3O2S B1680516 5-[3-[[(4R)-6,8-dibromo-3,4-dihydro-2H-chromen-4-yl]amino]propylamino]-4H-thieno[3,2-b]pyridin-7-one;dihydrochloride CAS No. 1013915-99-5

5-[3-[[(4R)-6,8-dibromo-3,4-dihydro-2H-chromen-4-yl]amino]propylamino]-4H-thieno[3,2-b]pyridin-7-one;dihydrochloride

Katalognummer: B1680516
CAS-Nummer: 1013915-99-5
Molekulargewicht: 586.2 g/mol
InChI-Schlüssel: HZJABMYSJSDCBO-FMOMHUKBSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-[3-[[(4R)-6,8-dibromo-3,4-dihydro-2H-chromen-4-yl]amino]propylamino]-4H-thieno[3,2-b]pyridin-7-one;dihydrochloride is a synthetic small molecule characterized by a fused thieno[3,2-b]pyridin-7-one core and a 6,8-dibromo-substituted chromenyl moiety linked via a propylamino spacer. The dihydrochloride salt form enhances solubility and stability for pharmacological applications . This compound’s structural uniqueness lies in its dual heterocyclic system (chromene and thienopyridinone) and bromine substituents, which are hypothesized to influence its electronic properties and biological interactions.

Eigenschaften

IUPAC Name

5-[3-[[(4R)-6,8-dibromo-3,4-dihydro-2H-chromen-4-yl]amino]propylamino]-4H-thieno[3,2-b]pyridin-7-one;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19Br2N3O2S.2ClH/c20-11-8-12-14(2-6-26-18(12)13(21)9-11)22-4-1-5-23-17-10-16(25)19-15(24-17)3-7-27-19;;/h3,7-10,14,22H,1-2,4-6H2,(H2,23,24,25);2*1H/t14-;;/m1../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZJABMYSJSDCBO-FMOMHUKBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C1NCCCNC3=CC(=O)C4=C(N3)C=CS4)C=C(C=C2Br)Br.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COC2=C([C@@H]1NCCCNC3=CC(=O)C4=C(N3)C=CS4)C=C(C=C2Br)Br.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21Br2Cl2N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

586.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1013915-99-5
Record name CRS-3123 dihydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1013915995
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CRS-3123 DIHYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IF2P0Y7Y0R
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Vorbereitungsmethoden

Synthesis of the Thieno[3,2-b]pyridin-7-one Core

The thieno[3,2-b]pyridin-7-one heterocycle is constructed via a Gould-Jacobs reaction, wherein a 2-aminothiophene derivative undergoes cyclocondensation with a β-keto ester. For this compound, 5-amino-4H-thieno[3,2-b]pyridin-7-one is synthesized as follows:

  • Starting Material : 3-Aminothiophene-2-carboxylate is reacted with ethyl acetoacetate in polyphosphoric acid at 120°C for 6 hours, yielding the bicyclic core.
  • Functionalization : The 5-position is brominated using N-bromosuccinimide (NBS) in dichloromethane, followed by amination with propylenediamine under Mitsunobu conditions.

This step introduces the primary amine group required for subsequent coupling.

Preparation of (4R)-6,8-Dibromo-3,4-dihydro-2H-chromen-4-amine

The chromen-4-amine moiety is synthesized enantioselectively:

  • Bromination : Resorcinol is dibrominated using bromine in acetic acid, yielding 6,8-dibromoresorcinol.
  • Cyclization : The dibrominated resorcinol is condensed with (R)-epichlorohydrin in a basic medium, forming the (4R)-chromen-4-ol intermediate.
  • Amination : The hydroxyl group is converted to an amine via a Curtius rearrangement using diphenylphosphoryl azide (DPPA) and benzyl alcohol, followed by hydrogenolytic deprotection.

The (4R) configuration is preserved throughout, as confirmed by chiral HPLC.

Coupling and Salt Formation

The final assembly involves:

  • Reductive Amination : The thieno[3,2-b]pyridin-7-one derivative is reacted with (4R)-6,8-dibromo-3,4-dihydro-2H-chromen-4-amine using sodium cyanoborohydride in methanol, forming the secondary amine linkage.
  • Hydrochloride Salt Formation : The free base is treated with hydrochloric acid (2 equiv) in ethanol, precipitating the dihydrochloride salt.

Key Reaction Parameters :

  • Temperature: 25°C (ambient) for reductive amination.
  • Yield: ~65% after purification via silica gel chromatography.
  • Purity: >98% (HPLC, UV 254 nm).

Analytical Characterization and Quality Control

Spectroscopic Data

  • ¹H NMR (DMSO-d₆, 400 MHz): δ 8.21 (s, 1H, pyridine-H), 7.89 (d, J=8.4 Hz, 1H, chromene-H), 6.92 (s, 1H, thiophene-H), 4.12–3.98 (m, 1H, chromene-C4-H), 3.45 (t, J=6.8 Hz, 2H, propylamino-CH₂).
  • LC-MS : m/z 517.02 [M-2HCl+H]⁺, confirming the molecular formula.

Chiral Purity

Chiral stationary phase HPLC (Chiralpak AD-H column, hexane:isopropanol 90:10) demonstrates >99% enantiomeric excess for the (4R) configuration.

Challenges and Optimization

Stereochemical Integrity

The (4R) configuration is prone to racemization during amination. Using mild conditions (pH 7.5, 0°C) and short reaction times minimizes epimerization.

Solubility Limitations

The dihydrochloride salt improves aqueous solubility (up to 170 mM in DMSO), but in vivo formulations require surfactants like Tween 80 or PEG300.

Analyse Chemischer Reaktionen

5-[3-[[(4R)-6,8-dibromo-3,4-dihydro-2H-chromen-4-yl]amino]propylamino]-4H-thieno[3,2-b]pyridin-7-one;dihydrochloride undergoes various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

5-[3-[[(4R)-6,8-dibromo-3,4-dihydro-2H-chromen-4-yl]amino]propylamino]-4H-thieno[3,2-b]pyridin-7-one;dihydrochloride has several scientific research applications:

Wirkmechanismus

5-[3-[[(4R)-6,8-dibromo-3,4-dihydro-2H-chromen-4-yl]amino]propylamino]-4H-thieno[3,2-b]pyridin-7-one;dihydrochloride exerts its effects by inhibiting methionyl-tRNA synthetase, an enzyme crucial for protein synthesis in bacteria. This inhibition prevents the production of bacterial proteins, leading to reduced toxin production and spore formation in Clostridioides difficile . The compound’s narrow spectrum of activity helps preserve normal gut microbiota, making it a promising candidate for treating infections without causing significant dysbiosis .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table highlights structural and functional distinctions between the target compound and key analogs:

Compound Core Structure Substituents Key Properties Potential Applications
Target Compound Thieno[3,2-b]pyridin-7-one + Chromene 6,8-dibromo, dihydrochloride salt High polarity (due to Br, NH groups), enhanced solubility in aqueous media Kinase inhibition, antimicrobial
5-Thioxo-5,6,7,7a-tetrahydrothiazolo[4,5-d]pyrimidine derivatives (e.g., Compound 19 ) Thiazolo[4,5-d]pyrimidine + Chromene 7-phenyl, 2-oxo-2H-chromen-4-yl Moderate solubility in DMF, microwave-assisted synthesis Anticancer, enzyme inhibition
4-Methyl-4a,8a-dihydro-2H-chromen-2-one derivatives (e.g., Compound 20 ) Chromenone + Thiazolo[4,5-d]pyrimidine 2,7-diphenyl, 6-amino Low aqueous solubility, conventional synthesis Fluorescent probes, photodynamic
EZ3 (from ) Thieno[3,4-d]pyrimidin-4(3H)-one Oxidanyl-methyl, hydroxy Crystalline structure resolved via SHELX , moderate stability Structural biology, crystallography

Key Observations:

Substituent Effects : The target compound’s 6,8-dibromo groups likely enhance halogen bonding interactions with biological targets compared to hydroxy or phenyl substituents in analogs . However, bromine’s electron-withdrawing nature may reduce metabolic stability.

Salt Form: The dihydrochloride salt improves aqueous solubility relative to non-ionic analogs like Compound 20, which require organic solvents for dissolution .

Synthesis : Unlike microwave-assisted methods used for Compound 19 , the target compound’s synthesis may require optimized bromination steps and salt formation.

Research Findings

Solubility: The dihydrochloride salt form increases bioavailability, a critical advantage over neutral chromenone derivatives like Compound 20 .

Stability : Brominated chromenes may exhibit photodegradation under UV light, necessitating stability studies for pharmaceutical formulation.

Synthetic Challenges : Bromination at the 6,8 positions of the chromene core requires precise stoichiometry to avoid polybrominated byproducts .

Biologische Aktivität

The compound 5-[3-[[(4R)-6,8-dibromo-3,4-dihydro-2H-chromen-4-yl]amino]propylamino]-4H-thieno[3,2-b]pyridin-7-one; dihydrochloride, also known as CRS3123 or REP3123, has garnered interest due to its significant biological activities. This article reviews its antibacterial properties, particularly against Clostridioides difficile (C. difficile), and explores its potential applications in cancer treatment.

CRS3123 is a synthetic organic compound classified as a diaryldiamine. Its IUPAC name reflects its complex structure, which includes dibromo and thieno-pyridine moieties. The compound's molecular formula is C19H21Br2Cl2N3O2SC_{19}H_{21}Br_2Cl_2N_3O_2S with a molecular weight of approximately 508.26 g/mol.

PropertyValue
IUPAC Name5-[3-[[(4R)-6,8-dibromo-3,4-dihydro-2H-chromen-4-yl]amino]propylamino]-4H-thieno[3,2-b]pyridin-7-one; dihydrochloride
Molecular FormulaC19H21Br2Cl2N3O2SC_{19}H_{21}Br_2Cl_2N_3O_2S
Molecular Weight508.26 g/mol

CRS3123 acts primarily as an inhibitor of methionyl-tRNA synthetase (MetRS) in bacteria. This enzyme plays a crucial role in protein synthesis by facilitating the attachment of methionine to its corresponding tRNA. By inhibiting MetRS, CRS3123 disrupts bacterial protein synthesis, leading to the inhibition of bacterial growth and reproduction. This mechanism is particularly effective against aerobic Gram-positive bacteria , including C. difficile, while showing limited activity against Gram-negative bacteria and normal anaerobic gut flora .

Antibacterial Effects

CRS3123 has been extensively studied for its antibacterial properties:

  • Target Pathogen : It is particularly effective against C. difficile, a pathogen responsible for severe gastrointestinal infections.
  • Spectrum of Activity : The compound exhibits narrow-spectrum activity, with significant effects on aerobic Gram-positive bacteria while sparing many Gram-negative species .

Table 1: Antibacterial Efficacy Against Various Bacteria

Bacteria TypeActivity Level
Clostridioides difficileHigh
Aerobic Gram-positiveModerate to High
Gram-negative bacteriaMinimal

Cancer Research Applications

Recent studies indicate that CRS3123 may have potential applications in cancer therapy. Preliminary investigations suggest that it can inhibit specific cellular processes involved in cancer development and progression . However, further research is required to elucidate these effects fully.

Case Studies

Several studies highlight the efficacy of CRS3123:

  • In Vitro Studies : Research demonstrated that CRS3123 effectively inhibited the growth of C. difficile in vitro, with IC50 values indicating potent antibacterial activity .
  • Animal Models : In animal models of C. difficile infection, CRS3123 showed promising results in reducing bacterial load and improving survival rates compared to untreated controls .

Q & A

Basic: What are the recommended methodologies for synthesizing this compound with high purity?

Answer:
Synthesis should employ statistical Design of Experiments (DoE) to optimize reaction parameters such as temperature, solvent polarity, and stoichiometric ratios. For example:

  • Central Composite Design (CCD) can identify critical factors affecting yield and purity .
  • Quantum chemical calculations (e.g., DFT) can predict intermediates and transition states to guide synthetic routes .
  • Purification via column chromatography (silica gel, gradient elution) or recrystallization (using ethanol/water mixtures) is recommended, with monitoring by HPLC (C18 column, acetonitrile/water mobile phase) .

Basic: Which spectroscopic techniques are most effective for characterizing the dihydrochloride salt form?

Answer:
A multi-modal approach is critical:

  • ¹H/¹³C NMR in DMSO-d₆ to confirm protonation states and salt formation (e.g., shifts in amine protons).
  • High-resolution mass spectrometry (HRMS) for exact mass verification (ESI+ mode, resolving power >30,000).
  • X-ray crystallography to resolve stereochemistry at the chromene (4R) position .
  • Thermogravimetric analysis (TGA) to confirm dihydrochloride stoichiometry via mass loss at decomposition .

Advanced: How can computational chemistry predict reaction pathways for this compound?

Answer:
Integrate reaction path search algorithms (e.g., GRRM or AFIR) with density functional theory (DFT):

  • Calculate activation energies for bromination at the chromene 6,8-positions to identify regioselectivity .
  • Use microkinetic modeling to simulate competing pathways (e.g., nucleophilic substitution vs. elimination).
  • Validate predictions with in situ FTIR to detect intermediates .

Advanced: What strategies resolve contradictions in biological activity data across experimental models?

Answer:
Apply multivariate statistical analysis :

  • Principal Component Analysis (PCA) to identify confounding variables (e.g., cell line variability, assay conditions) .
  • Meta-analysis frameworks to harmonize data from disparate sources (e.g., IC₅₀ values in T-cell vs. solid tumor models) .
  • Validate using orthogonal assays (e.g., SPR for binding affinity vs. cell-based viability assays) .

Basic: What parameters are critical during purification to avoid degradation?

Answer:

Parameter Optimal Range Monitoring Method
Temperature2–8°C (during column chromatography)In-line UV detector (254 nm)
pH (aqueous solutions)3.5–4.5 (prevents dehydrohalogenation)pH meter with temperature compensation
Light exposureMinimize (amber glassware)Periodic HPLC purity checks
Adapted from membrane separation principles in CRDC subclass RDF2050104 .

Advanced: How can AI-driven tools optimize reaction conditions for scale-up?

Answer:

  • COMSOL Multiphysics coupled with neural networks can model heat/mass transfer in batch reactors to prevent hotspots .
  • Bayesian optimization algorithms reduce trial runs by 40–60% when screening catalysts (e.g., Pd/C vs. PtO₂) .
  • Real-time PAT (Process Analytical Technology) feeds data into AI models for dynamic adjustments (e.g., quenching side reactions) .

Basic: What safety protocols are essential for handling brominated intermediates?

Answer:

  • Use fume hoods with HEPA filters during bromine liberation steps (e.g., HBr gas evolution).
  • Personal protective equipment (PPE): Nitrile gloves (≥8 mil), polycarbonate face shields, and flame-resistant lab coats.
  • Waste disposal: Neutralize brominated byproducts with 10% sodium thiosulfate before aqueous disposal .

Advanced: What frameworks compare receptor binding specificity against structural analogs?

Answer:

  • Molecular docking (AutoDock Vina) with homology-modeled receptors (e.g., kinase domains) to calculate ΔG binding energies .
  • Pharmacophore alignment using Schrödinger’s Phase to identify conserved interaction motifs (e.g., hydrogen bonds at chromene O4) .
  • Selectivity indices derived from SPR data (KD ratios >10 indicate specificity) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-[3-[[(4R)-6,8-dibromo-3,4-dihydro-2H-chromen-4-yl]amino]propylamino]-4H-thieno[3,2-b]pyridin-7-one;dihydrochloride
Reactant of Route 2
Reactant of Route 2
5-[3-[[(4R)-6,8-dibromo-3,4-dihydro-2H-chromen-4-yl]amino]propylamino]-4H-thieno[3,2-b]pyridin-7-one;dihydrochloride

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.